2,4-Dibromophenyl-4-nitrophenyl ether

Description

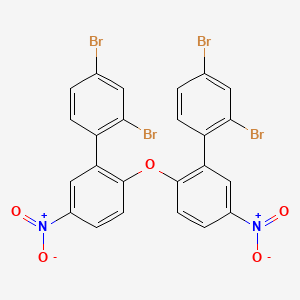

2,4-Dibromophenyl-4-nitrophenyl ether (CAS 2671-93-4) is a halogenated diphenyl ether characterized by a nitro group on one phenyl ring and bromine substituents at the 2- and 4-positions of the adjacent ring. Its molecular formula is C₁₂H₇Br₂NO₃, with a molecular weight of 373.99 g/mol. This compound is primarily utilized as a reference standard in analytical chemistry due to its stability and distinct spectral properties . Its structural features, including electron-withdrawing nitro and bromine groups, influence its reactivity, solubility, and environmental persistence.

Properties

Molecular Formula |

C24H12Br4N2O5 |

|---|---|

Molecular Weight |

728.0 g/mol |

IUPAC Name |

2-(2,4-dibromophenyl)-1-[2-(2,4-dibromophenyl)-4-nitrophenoxy]-4-nitrobenzene |

InChI |

InChI=1S/C24H12Br4N2O5/c25-13-1-5-17(21(27)9-13)19-11-15(29(31)32)3-7-23(19)35-24-8-4-16(30(33)34)12-20(24)18-6-2-14(26)10-22(18)28/h1-12H |

InChI Key |

XZVKILKZHMYQNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromophenyl-4-nitrophenyl ether typically involves the bromination of phenol derivatives followed by nitration. The reaction conditions include the use of bromine (Br₂) in the presence of a suitable catalyst, such as ferric bromide (FeBr₃), to introduce bromine atoms at the 2 and 4 positions of the phenyl ring. Subsequently, nitration is carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the 4 position.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of bromine and nitric acid to a phenol substrate in a reactor. The reaction mixture is then purified to obtain the desired product. The process is optimized to ensure high yield and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromophenyl-4-nitrophenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenolic compounds.

Reduction: Reduction reactions typically result in the formation of amines or hydroxylamines.

Substitution: Substitution reactions can produce various substituted phenols or ethers.

Scientific Research Applications

2,4-Dibromophenyl-4-nitrophenyl ether is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as a building block for the construction of complex molecules. In biology, it is employed as a probe for studying biological systems and processes. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,4-Dibromophenyl-4-nitrophenyl ether exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Key Halogenated Nitrophenyl Ethers

Note: CAS for 2,4-dichloro-4′-nitrodiphenyl ether inferred from synonyms in .

Key Comparative Analyses

Reactivity and Stability

- Halogen vs. Nitro Group Effects : Bromine and chlorine atoms increase molecular weight and hydrophobicity, but brominated derivatives (e.g., this compound) exhibit greater resistance to nucleophilic substitution compared to chlorinated analogs due to weaker C-Br bond polarization .

- Nitro Group Positioning: The nitro group at the para position (4′-NO₂) enhances resonance stabilization, reducing susceptibility to oxidation. In contrast, 4,4′-Dinitrodiphenyl ether (two nitro groups) shows higher reactivity in electrophilic aromatic substitution due to increased electron deficiency .

Physicochemical Properties

- Solubility : Brominated derivatives (e.g., this compound) are less soluble in polar solvents than chlorinated analogs (e.g., 4-Chlorophenyl-4-nitrophenyl ether) due to larger halogen size and increased hydrophobicity .

- Thermal Stability: The trifluoromethyl group in 2-Bromo-2′-nitro-4′-(trifluoromethyl)diphenyl ether lowers melting points compared to non-fluorinated analogs, as seen in its mp ~80–85°C vs. 70–71°C for 2,4-Dichloro-4′-nitrodiphenyl ether .

Research Findings and Trends

- Environmental Persistence : Brominated diphenyl ethers exhibit longer environmental half-lives compared to chlorinated derivatives, raising concerns about bioaccumulation .

- Synthetic Accessibility : Chlorinated nitrophenyl ethers are more readily synthesized via Ullmann coupling, whereas brominated variants require costlier catalysts (e.g., Pd/Cu systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.